![molecular formula C7H15Cl2N5 B1382933 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 1803595-12-1](/img/structure/B1382933.png)
3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antihypertensive Potential
- Application in Antihypertensive Therapy : Compounds related to 1,2,4-triazoles, specifically 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, have shown promise in antihypertensive applications. One such compound demonstrated ganglionic blocking activity, suggesting potential use in managing hypertension (Meyer et al., 1989).
Synthesis and Characterization
- Synthetic Processes and Theoretical Study : The synthesis of closely related triazole derivatives, such as 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, has been achieved through multi-step processes. These procedures include etherification, hydrazonation, cyclization, and reduction, with the final products characterized using NMR and ESI-MS/MS techniques. Theoretical studies using DFT calculations have been employed to analyze the molecular structures and stability of these compounds (Zhang et al., 2019).
Antimicrobial Activities
- Potential in Antimicrobial Therapies : Triazole derivatives, including those with structural similarities to 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride, have been synthesized and found to exhibit strong antimicrobial activities. Studies have shown that these compounds possess good or moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antifungal Activities
- Role in Antifungal Treatment : Some novel 1,2,4-triazole derivatives with piperidine moieties have demonstrated significant antifungal activities. These findings are essential for developing new antifungal agents, especially against pathogens resistant to existing treatments (Krolenko et al., 2016).
Synthetic Methods and Characterizations
- Innovative Synthetic Approaches : Advanced methods like microwave-assisted synthesis have been employed to create 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. This method demonstrates the evolving techniques in the synthesis and structural diversification of triazole compounds (Tan et al., 2017).
Future Directions
The field of piperidine derivatives is a rapidly evolving area of research, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to different therapeutic effects . The piperidine ring is essential for chiral optimization .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various biologically active compounds .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
properties
IUPAC Name |
5-piperidin-3-yl-1H-1,2,4-triazol-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c8-7-10-6(11-12-7)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H3,8,10,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIFCYZCOPYVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.